molecular formula C16H16O8 B1212446 4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid

4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid

Cat. No. B1212446
M. Wt: 336.29 g/mol
InChI Key: KSQVYRZSGXKBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid is a trihydroxybenzoic acid.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid plays a role in the synthesis of complex chemical structures. For instance, it is involved in the creation of compounds like grisane system and other related structures, as demonstrated by the synthesis and X-ray crystallographic examination of various derivatives (Ahbab et al., 1976).

Biological Activity and Pharmacological Potential

  • This compound is part of a group of furancarboxylic acids that have been identified as having biological activities, such as inhibiting drug binding in uremic serum, as found in a study using gas chromatography-mass spectrometry (Niwa et al., 1988).

Industrial Applications

  • In the polymer and fine chemical industries, furan carboxylic acids, including derivatives of 4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid, are important building blocks. Innovations in biocatalytic synthesis methods have significantly improved the production efficiency of these compounds (Wen et al., 2020).

Advanced Material Development

  • The compound plays a role in the development of new materials, such as tricyclic compounds and polymers, through intricate chemical reactions and syntheses. These developments have implications for material science and engineering (Yamamoto et al., 1995).

Enzymatic and Biochemical Studies

  • Furan derivatives, including this compound, are subject to enzymatic studies, exploring their interactions and transformations under various biochemical processes. These studies provide insights into enzyme behavior and potential applications in biotechnology (Drioli et al., 2000).

properties

Product Name

4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid

Molecular Formula

C16H16O8

Molecular Weight

336.29 g/mol

IUPAC Name

4-[(4-carboxy-2,6-dimethoxyphenoxy)methyl]-5-methylfuran-2-carboxylic acid

InChI

InChI=1S/C16H16O8/c1-8-10(6-13(24-8)16(19)20)7-23-14-11(21-2)4-9(15(17)18)5-12(14)22-3/h4-6H,7H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

KSQVYRZSGXKBCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)COC2=C(C=C(C=C2OC)C(=O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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